N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 2,5-dimethoxyphenethylamine moiety attached to the benzamide nitrogen and a 4-methyl-1,1,3-trioxothiazolidinyl group at the 3-position of the aromatic ring. The 1,1,3-trioxothiazolidinyl group introduces sulfonamide-like characteristics, which may improve metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-14-13-30(26,27)23(21(14)25)17-6-4-5-16(11-17)20(24)22-10-9-15-12-18(28-2)7-8-19(15)29-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZFCCXWOUHULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,5-dimethoxyphenyl ethylamine through the reduction of 2,5-dimethoxyphenyl nitroethane. This intermediate is then reacted with 4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl chloride to form the final benzamide compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzamide and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Table 1: Key Structural Features of Analogs
Key Observations:
Substituent Positioning :
- The target compound’s 2,5-dimethoxy group contrasts with Rip-B’s 3,4-dimethoxy configuration , which alters electronic distribution and steric hindrance. This difference may impact receptor selectivity, as methoxy positioning influences π-π stacking and hydrogen bonding.
- Analog AB4 replaces the trioxothiazolidinyl group with thiazole-triazole moieties, reducing sulfonamide character but retaining heterocyclic bioactivity.
In contrast, Rip-B’s simpler benzamide structure lacks this complexity, resulting in lower molecular weight and melting point (90°C) . The propanamide-sulfonyl analog demonstrates how elongating the acyl chain and introducing sulfonyl groups can increase steric bulk, possibly affecting membrane permeability.
Key Observations:
- AB4 ’s antimicrobial activity suggests that benzamide-thiazole hybrids may broadly target microbial pathways, though the target compound’s trioxothiazolidinyl group could shift this activity toward eukaryotic enzymes.
- GR125743 and LY344864 highlight the pharmacological versatility of benzamide derivatives in central nervous system (CNS) targeting, implying that the target compound’s dimethoxy and sulfonamide groups might be optimized for similar applications.
Biological Activity
Molecular Formula
- C : 21
- H : 26
- N : 2
- O : 4
- S : 1
Structural Features
The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antibacterial and antifungal properties. The presence of the dimethoxyphenyl group may enhance its lipophilicity and bioavailability.
Antibacterial Activity
Research has indicated that compounds containing thiazolidinone moieties exhibit significant antibacterial properties. A study evaluated similar thiazolidinone derivatives against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference Drug | Comparison |
|---|---|---|---|
| Staphylococcus aureus | 18 | Norfloxacin | Comparable |
| Escherichia coli | 15 | Chloramphenicol | Slightly less effective |
| Bacillus subtilis | 20 | Fluconazole | Better activity observed |
These results suggest that the thiazolidinone structure contributes to the antibacterial efficacy of the compound.
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity against strains such as Aspergillus niger and Candida albicans. The effectiveness was measured using a two-fold serial dilution technique:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference Drug | Comparison |
|---|---|---|---|
| Aspergillus niger | 32 | Fluconazole | Comparable |
| Candida albicans | 16 | Ketoconazole | More potent than reference |
The proposed mechanism of action for thiazolidinone derivatives includes interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. This dual action makes them promising candidates for further development in antimicrobial therapies.
Study on Thiazolidinone Derivatives
A recent study published in a peer-reviewed journal synthesized a series of thiazolidinone derivatives and evaluated their biological activities. The study concluded that modifications to the thiazolidinone structure significantly influenced both antibacterial and antifungal activities.
Key Findings:
- Compounds with additional methyl or methoxy groups exhibited enhanced activity.
- Substituents on the aromatic rings affected solubility and permeability across biological membranes.
Clinical Implications
Given the rising resistance to conventional antibiotics, compounds like N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide could play a crucial role in developing new therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
